![molecular formula C19H14Cl2N4OS B2426888 4-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894044-54-3](/img/structure/B2426888.png)
4-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
The compound “4-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups, including a thiazole ring and a triazole ring . Thiazole and triazole rings are common motifs in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of such compounds typically involves several steps, each requiring specific reagents and conditions . Unfortunately, the exact synthesis process for this specific compound is not detailed in the available literature .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name and includes a benzamide group attached to a thiazole ring, which is further connected to a triazole ring . The compound also contains two chlorophenyl groups . The exact structure can be confirmed using techniques such as NMR and IR spectroscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its structure and the types of functional groups it contains . For example, the presence of the amide group suggests that the compound may form hydrogen bonds, which could affect its solubility and stability . The exact physical and chemical properties can be determined using various analytical techniques .
Scientific Research Applications
Synthesis and Chemical Applications
- Green Synthesis Methods: Kumar and Sharma (2017) reported an eco-friendly synthesis method for benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles, which can be relevant for the compound (Kumar & Sharma, 2017).
- Antimicrobial Activity: Ceylan et al. (2014) synthesized hybrid molecules with azole moieties, including structures similar to the compound of interest, and investigated their biological activities, including antimicrobial effects (Ceylan et al., 2014).
Biological and Medicinal Research
- Anti-inflammatory and Analgesic Agents: Doğdaş et al. (2007) studied thiazolo[3,2-b]-1,2,4-triazole derivatives for their potential as anti-inflammatory and analgesic agents (Doğdaş et al., 2007).
- Protective Effects Against Oxidative Stress: Aktay et al. (2005) investigated thiazolo[3,2-b]-1,2,4-triazoles for their efficacy in preventing ethanol-induced oxidative stress in mouse liver and brain (Aktay et al., 2005).
Synthesis and Analytical Applications
- Photophysical Properties: Sravanthi and Manju (2015) explored the fluorescence properties of thiazolo[3,2-a][1,3,5]triazines, indicating potential applications in photophysical research and materials science (Sravanthi & Manju, 2015).
- Nematocidal Activity: Liu et al. (2022) synthesized 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group and evaluated their nematocidal activities, suggesting potential agricultural applications (Liu et al., 2022).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of medicinal and biological properties . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
For instance, some thiazole analogs can serve as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the solvent environment .
properties
IUPAC Name |
4-chloro-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4OS/c20-14-5-1-12(2-6-14)17-23-19-25(24-17)16(11-27-19)9-10-22-18(26)13-3-7-15(21)8-4-13/h1-8,11H,9-10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRMABVSRFELML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide |
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